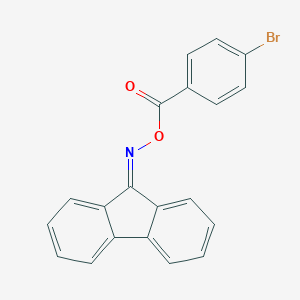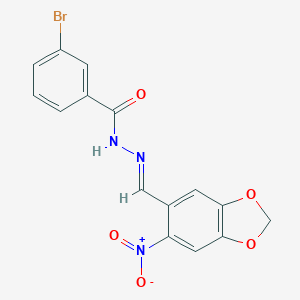
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C17H12N2O2S and its molecular weight is 308.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound has been utilized in various multistep chemical reactions, producing complex structures like 3,3′-(2-aryl-2H-isoindol-1,3-ylene)-di-(1,4-naphthoquinone-2-carbonitriles) (Döpp et al., 2006). These reactions involve rearrangements and interactions with other organic compounds, demonstrating the versatility of the compound in organic synthesis.
- The compound reacts with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones to form derivatives with potential biological activities (Youssef, 2009).
Crystallography and Molecular Structure
- The crystal structure of related compounds, which are herbicides like flumioxazin, has been studied. These studies provide insight into the molecular geometry and interactions of similar compounds (Park et al., 2015).
Biological and Herbicidal Activities
- Compounds derived from this chemical structure have been explored for their herbicidal activities. For example, N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones have shown potential as protoporphyrinogen oxidase inhibitors, which is significant in the development of new herbicides (Jiang et al., 2011).
- The compound's derivatives have also been evaluated for their genotoxicity in the context of developing treatments for sickle cell disease. This highlights its potential application in pharmacology and therapeutic research (dos Santos et al., 2011).
Synthesis of Novel Compounds
- The compound is involved in the synthesis of novel heterocyclic compounds, which are important in pharmaceutical research and development (Okuda et al., 2013). These compounds can potentially lead to new drugs or therapeutic agents.
Electrochemical Properties
- New derivatives of this compound have been synthesized and investigated for their electrochromic properties, indicating potential applications in materials science and electronics (Abaci et al., 2016).
Análisis Bioquímico
Biochemical Properties
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as macrophage metalloelastase, which is involved in the degradation of extracellular matrix components . The interaction between this compound and these enzymes can lead to changes in cellular processes and biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. The molecular mechanism of action of this compound is complex and involves multiple pathways and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable, but it can undergo degradation under certain conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps and interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-13-10-5-3-4-8-14(10)22-17(13)19-15(20)11-6-1-2-7-12(11)16(19)21/h1-2,6-7H,3-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXYAWQMGAWEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4C3=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Bis[2-(4-isopropylphenyl)vinyl]-2-pyrimidinol](/img/structure/B407759.png)
![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B407760.png)
![3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B407761.png)
![2-chloro-5-[4-(4-isopropylbenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B407762.png)
![6-chloro-3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B407763.png)
![4-hexadecyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B407764.png)
![4-bromo-N-(4-bromophenyl)-3-[(4-chloroanilino)sulfonyl]benzamide](/img/structure/B407765.png)
![2-iodo-N'-[(1E)-1-phenylpentylidene]benzohydrazide](/img/structure/B407769.png)

![N'-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B407774.png)


![N-(3,4-dichlorophenyl)-N-(((9R,10S,11S,15R)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)methyl)-2,2,2-trifluoroacetamide](/img/structure/B407778.png)

